![molecular formula C13H17N3 B1480823 6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-63-3](/img/structure/B1480823.png)
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They are part of a broader class of compounds known as azoles. Pyrazoles are known for their wide range of biological activities and are used in various scientific applications.
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact structure of “6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole” would include additional cyclobutyl and cyclopropylmethyl groups attached to the pyrazole ring.
Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo reactions with ozone, exhibiting different reaction kinetics depending on the specific pyrazole compound . They can also participate in multicomponent reactions, contributing to the synthesis of a wide range of bioactive chemicals .
Physical And Chemical Properties Analysis
Pyrazoles are weak bases, with their basicity highly dependent on the nature of their substituent groups . They can act as weak bases or acids .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research into imidazo[1,2-b]pyrazole derivatives has shown promising anticancer properties. For instance, derivatives like imidazo[4,5-b]pyridines have been identified as mitotic inhibitors with notable antitumor activity in mice, indicating potential applications in cancer therapy (Temple, Rose, Comber, & Rener, 1987)[https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt]. Furthermore, benzimidazoles-imidazo[1,2-a]pyrazine conjugates have demonstrated antitumor activity across a broad range of human cancer cell lines, suggesting a valuable scaffold for developing novel anticancer agents (Singh, Luxami, & Paul, 2019)[https://consensus.app/papers/synthesis-benzimidazolesimidazo12apyrazine-singh/7f0d9df2dfec5b22b539200262078e2b/?utm_source=chatgpt].
Antibacterial Applications
Imidazo[1,2-a]pyrazine derivatives have also been synthesized for their antibacterial properties. Novel derivatives have shown efficacy against various bacterial strains, highlighting the potential of these compounds in addressing antibiotic resistance (Prasad, 2021)[https://consensus.app/papers/design-synthesis-antibacterial-activity-prasad/567497fee80d506d8c2752a51680fa60/?utm_source=chatgpt].
Synthesis and Chemical Properties
The synthesis of imidazo[1,2-b]pyrazole derivatives involves various strategies, including multicomponent reactions and cyclization techniques. These methods enable the creation of a library of compounds for further biological evaluation (Babariya & Naliapara, 2017)[https://consensus.app/papers/acid-catalyzed-efficient-synthesis-1himidazo12b-babariya/9e50ad0b6b705f8eb8cb280e200ebaeb/?utm_source=chatgpt]. Additionally, the functionalization of the imidazo[1,2-b]pyrazole scaffold has been explored, providing new pathways for the synthesis of potential non-classical isosteres of indole and precursors of push–pull dyes (Schwärzer et al., 2021)[https://consensus.app/papers/functionalization-1himidazo12bpyrazole-indole-schwärzer/b43154a5bbac54968b36445827eca335/?utm_source=chatgpt].
Antimicrobial and Antioxidant Activities
Imidazo[1,2-a]pyrazine derivatives have been synthesized with notable antimicrobial and antioxidant activities. These compounds have demonstrated the ability to intercalate with DNA, suggesting a mechanism for their biological effects (Singh, Luxami, & Paul, 2020)[https://consensus.app/papers/synthesis-cytotoxicity-profile-binding-hybrids-singh/a2aa3c516eed5c5ab0d5c3973f953da9/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their specific structural features .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting protein-protein interactions .
Biochemical Pathways
Pyrazole derivatives, in general, can influence a wide range of biochemical pathways depending on their specific targets .
Result of Action
The effects of pyrazole derivatives can range from changes in cellular signaling and function to the induction of cell death, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of pyrazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-cyclobutyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-11(3-1)12-8-13-15(9-10-4-5-10)6-7-16(13)14-12/h6-8,10-11H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEDBFSIWDZMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=CN(C3=C2)CC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






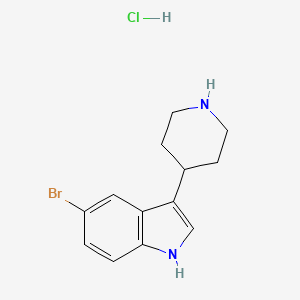
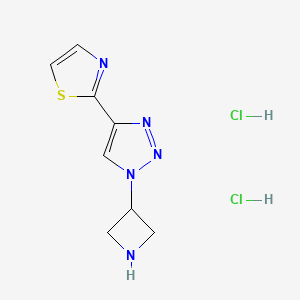
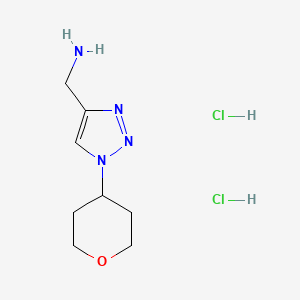
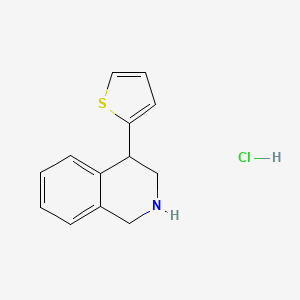
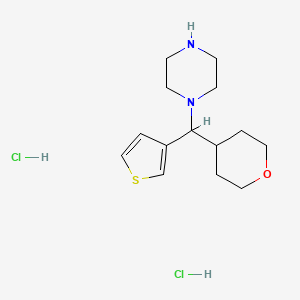
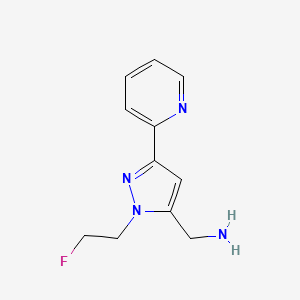

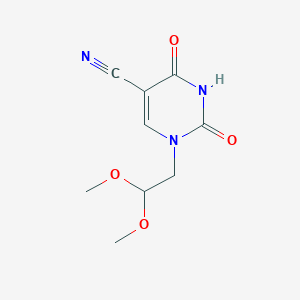
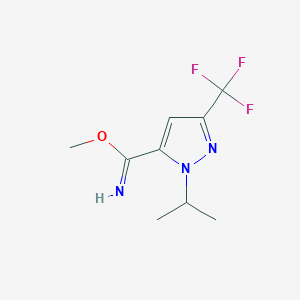
![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)
